1-(Bromomethyl)-2-chloro-3-methylbenzene

Descripción general

Descripción

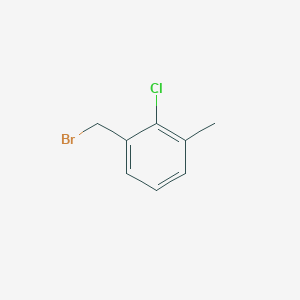

1-(Bromomethyl)-2-chloro-3-methylbenzene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a methyl group

Mecanismo De Acción

Target of Action

For instance, some bromomethyl compounds are known to modulate the activity of Cereblon, a protein targeted by immunomodulatory drugs .

Mode of Action

In these reactions, a nucleophile (a molecule that donates an electron pair) replaces the bromine atom in the bromomethyl group . This can lead to the formation of new compounds with potential biological activity.

Biochemical Pathways

Bromomethyl compounds can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic chemistry.

Pharmacokinetics

The compound’s bromomethyl group might enhance its reactivity, potentially influencing its bioavailability .

Result of Action

For example, some bromomethyl compounds can cause DNA damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-chloro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of toluene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation and methylation steps, followed by purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial process .

Análisis De Reacciones Químicas

Types of Reactions

1-(Bromomethyl)-2-chloro-3-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, introducing additional substituents onto the benzene ring.

Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids, while reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of catalysts like AlCl3 or FeBr3.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of benzyl alcohol derivatives.

Electrophilic Substitution: Formation of polysubstituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of methyl-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1-(Bromomethyl)-2-chloro-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl Bromide: Similar structure but lacks the chlorine and methyl substituents.

Chlorotoluene: Contains a chlorine substituent but lacks the bromomethyl group.

Methylbenzene (Toluene): Contains a methyl group but lacks the bromomethyl and chlorine substituents.

Uniqueness

1-(Bromomethyl)-2-chloro-3-methylbenzene is unique due to the presence of multiple substituents that confer distinct chemical properties.

Actividad Biológica

1-(Bromomethyl)-2-chloro-3-methylbenzene, also known as benzyl 2-chloro-3-methylbenzyl bromide, is an aromatic halogenated compound that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : CHBrCl

- Molecular Weight : 195.48 g/mol

- CAS Number : 134271-45-7

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural characteristics. The halogen substituents can influence the compound's reactivity and interaction with biological macromolecules. Notably, halogenated compounds are often investigated for their potential as:

- Antimicrobial Agents : The presence of bromine and chlorine can enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.

- Antineoplastic Properties : Some halogenated compounds have shown promise in cancer therapy due to their ability to interact with DNA or inhibit specific enzymes involved in cell proliferation.

Table 1: Summary of Biological Activities

Toxicity and Safety Concerns

The compound is classified as a skin and eye irritant, which raises safety concerns for handling and application. The potential for mutagenicity has been documented, indicating that exposure could lead to genetic alterations, necessitating careful risk assessments in laboratory settings .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various halogenated compounds, including this compound, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with essential metabolic functions .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of several halogenated derivatives on human cancer cell lines. The findings indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development targeting specific cancer types .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-chloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEYVJFKCOFDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.